molecular formula C14H13NO3S2 B3410386 (E)-ethyl 2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxylate CAS No. 896680-48-1

(E)-ethyl 2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxylate

Cat. No.: B3410386
CAS No.: 896680-48-1
M. Wt: 307.4 g/mol
InChI Key: CTIWMECIVXRXNJ-AATRIKPKSA-N
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Description

(E)-ethyl 2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their aromatic properties and are widely used in various fields such as organic electronics, pharmaceuticals, and materials science. This compound, in particular, features a conjugated system that includes two thiophene rings and an acrylamide group, making it a potential candidate for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Synthesis of the acrylamide intermediate: This step involves the reaction of thiophene-2-carboxylic acid with ethylamine to form the corresponding amide.

    Formation of the acrylamide derivative: The amide is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the acrylamide derivative.

    Coupling reaction: The acrylamide derivative is then coupled with thiophene-3-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The acrylamide group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether can be used in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

(E)-ethyl 2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions.

    Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (E)-ethyl 2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The conjugated system of the compound allows it to participate in electron transfer processes, making it useful in electronic applications.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A precursor in the synthesis of the target compound.

    Thiophene-3-carboxylic acid: Another precursor used in the synthesis.

    Acrylamide derivatives: Compounds with similar acrylamide groups.

Uniqueness

(E)-ethyl 2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxylate is unique due to its specific combination of two thiophene rings and an acrylamide group This structure provides a conjugated system that is beneficial for applications in organic electronics and materials science

Properties

IUPAC Name

ethyl 2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S2/c1-2-18-14(17)11-7-9-20-13(11)15-12(16)6-5-10-4-3-8-19-10/h3-9H,2H2,1H3,(H,15,16)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIWMECIVXRXNJ-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1)NC(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC=C1)NC(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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